(2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid
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Overview
Description
Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2) is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and bioconjugation .
Preparation Methods
The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Industrial production methods often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Thiazolidine derivatives undergo various types of chemical reactions, including:
Oxidation: Thiazolidine can be oxidized to form thiazolidine-2-thione derivatives.
Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiazolidine-2-thiol forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are thiazolidine-2-thione, thiazolidine-2-thiol, and various substituted thiazolidines .
Scientific Research Applications
Thiazolidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolidine derivatives involves their ability to form stable conjugates with biomolecules under physiological conditions. This is achieved through the orthogonal condensation reaction between 1,2-aminothiols and aldehydes, which forms a stable thiazolidine product . The molecular targets and pathways involved in their biological activities include interactions with proteins, nucleic acids, and other biomolecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Thiazolidine derivatives can be compared with other similar compounds such as thiazolidine-2-thione and 2-imino-1,3-dithiolane derivatives. While all these compounds possess biological activities against microbial strains, thiazolidine derivatives are particularly effective against Candida albicans and Aspergillus niger species, whereas 2-imino-1,3-dithiolane derivatives are strong antibiotics against Pseudomonas aeruginosa . The unique structural features and diverse biological responses of thiazolidine derivatives make them highly prized in medicinal chemistry and drug development .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t7-,8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPWZQRZHWYFY-NUXPJIRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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